N-[(3-chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
Description
N-[(3-Chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyridine ring substituted with a 3-isopropyl-1,2,4-oxadiazole moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic motifs are critical .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-13(2)19-26-21(30-27-19)15-6-7-23-18(9-15)28-11-17(25-12-28)20(29)24-10-14-4-3-5-16(22)8-14/h3-9,11-13H,10H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHABMXFDIYYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridine moiety : Often associated with pharmacological activities due to its nitrogen atom, which can participate in hydrogen bonding and coordination with metal ions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For example:
- Synthesis and Testing : Research has shown that derivatives of oxadiazole exhibit significant activity against various bacterial strains. A study demonstrated that compounds containing the oxadiazole ring displayed moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for structurally related compounds were reported as low as 9.5 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Cytotoxicity Studies : In vitro assays have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a study found that certain oxadiazole derivatives displayed significant cytotoxicity with IC50 values ranging from 14 µg/ml to 30 µg/ml against different cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the disruption of cellular signaling pathways. Compounds that incorporate imidazole rings have been noted for their ability to interfere with DNA synthesis and promote cell death .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of oxadiazole and tested their efficacy against common pathogens. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with certain derivatives outperforming established antibiotics .
Case Study 2: Anticancer Properties
In another investigation focused on anticancer properties, researchers evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The study concluded that specific substitutions on the imidazole ring enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological activities, making it a candidate for further research in drug development.
Antimicrobial Activity
Research has indicated that compounds containing the imidazole and oxadiazole moieties possess noteworthy antimicrobial properties. Studies have shown that derivatives of imidazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole group enhances this activity, suggesting a synergistic effect that warrants further investigation into its mechanism of action against microbial pathogens .
Antitumor Activity
The compound has demonstrated potential as an anticancer agent. The structural components of imidazole and oxadiazole have been associated with the inhibition of cancer cell proliferation. For instance, compounds similar to N-[(3-chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide have been evaluated in vitro and shown to induce apoptosis in various cancer cell lines . The specific pathways involved in this anticancer activity are currently under investigation.
Anti-inflammatory Effects
The imidazole ring is known for its anti-inflammatory properties. Compounds featuring this structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
Several studies have highlighted the effectiveness of N-substituted imidazoles in various therapeutic areas:
Antimicrobial Study
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
Anticancer Evaluation
In another study focused on anticancer properties, a series of imidazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the side chains significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells .
Chemical Reactions Analysis
Imidazole Ring Functionalization
The imidazole core undergoes electrophilic substitution and alkylation reactions. Nitration and sulfonation are feasible under acidic conditions, enabling the introduction of nitro or sulfonyl groups to modulate electronic properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitroimidazole derivative | 60–75% | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated imidazole | 55–85% |
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Key Insight : Alkylation at the N1 position of the imidazole ring enhances solubility in polar aprotic solvents like DMF.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring demonstrates stability under basic conditions but undergoes ring-opening in the presence of strong nucleophiles or reducing agents.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF | Amine derivative | 40–50% | |
| Nucleophilic Attack | NH₂OH, EtOH/Δ | Oxadiazole-opened intermediate | 65% |
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Oxidative Cyclization : Under visible light with eosin-Y, the oxadiazole ring participates in photocatalytic reactions, forming fused heterocycles .
Pyridine Ring Reactivity
The pyridine subunit undergoes regioselective substitution at the ortho and para positions. Halogenation and cross-coupling reactions are prominent.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivative | 70–80% | |
| Chlorination | Cl₂, FeCl₃ | Dichloropyridine analog | 55% |
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Note : The electron-withdrawing oxadiazole group directs electrophiles to the pyridine’s 4-position.
Chlorophenyl Group Transformations
The 3-chlorophenylmethyl group participates in nucleophilic aromatic substitution (NAS) and coupling reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NAS | NaOH, Cu catalyst | Phenolic derivative | 60% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine analog | 75% |
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Catalytic Influence : Copper catalysts enhance substitution efficiency at the chlorophenyl site.
Carboxamide Reactivity
The carboxamide group undergoes hydrolysis and condensation reactions, enabling structural diversification.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (6M), reflux | Carboxylic acid | 85% | |
| Schiff Base Formation | Aldehydes, EtOH/Δ | Imine-linked derivative | 70–90% |
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pH Sensitivity : Hydrolysis proceeds efficiently under strongly acidic conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound belongs to a broader class of imidazole- and benzimidazole-carboxamide derivatives. Key analogs include:
*Predicted using QSPR models.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The 3-chlorobenzyl group in the target compound increases logP compared to analogs like 5cp (phenylpropyl) and methoxy-substituted derivatives .
- Metabolic Stability : The isopropyl-oxadiazole group in the target compound likely reduces oxidative metabolism compared to phenyl-oxadiazole analogs, as alkyl substituents are less susceptible to CYP450 enzymes .
- Solubility : Analogs with polar groups (e.g., 5cp’s ketone, methoxy-substituted derivatives) exhibit higher aqueous solubility than the target compound, which may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
